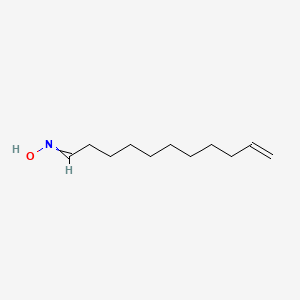

N-Undec-10-en-1-ylidenehydroxylamine

Description

N-Undec-10-en-1-ylidenehydroxylamine is a hydroxylamine derivative characterized by an 11-carbon alkyl chain (undecenyl group) with a terminal double bond at position 10 and an ylidenehydroxylamine functional group. The compound’s structure comprises a Schiff base (imine) linkage (R–N=O–H), where the nitrogen is bonded to the undecenyl chain.

Properties

CAS No. |

91370-26-2 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

N-undec-10-enylidenehydroxylamine |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,11,13H,1,3-10H2 |

InChI Key |

RHFDIRWXXHRSHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC=NO |

Origin of Product |

United States |

Preparation Methods

Condensation of 10-Undecen-1-ol with Hydroxylamine Derivatives

A primary route involves the condensation of 10-undecen-1-ol (C₁₁H₂₂O) with hydroxylamine hydrochloride under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 10-undecen-1-ol is replaced by the hydroxylamine moiety.

Procedure :

- Reagents : 10-Undecen-1-ol (1 equiv), hydroxylamine hydrochloride (1.2 equiv), concentrated HCl (catalytic), ethanol (solvent).

- Conditions : Reflux at 80°C for 12 hours.

- Workup : Neutralization with NaOH, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 65–72%.

Key Challenges : Competing elimination reactions due to the terminal double bond in 10-undecen-1-ol require careful temperature control.

Oxidation of N-Undec-10-en-1-amine

Secondary methods employ the oxidation of N-undec-10-en-1-amine using peroxides or metal-based oxidants.

Procedure :

- Reagents : N-Undec-10-en-1-amine (1 equiv), hydrogen peroxide (30%, 2 equiv), FeCl₃ (0.1 equiv), methanol (solvent).

- Conditions : Stirring at 25°C for 24 hours.

- Workup : Filtration, solvent evaporation, and recrystallization from hexane.

Yield : 58–63%.

Mechanistic Insight : The Fe³⁺ catalyst facilitates the generation of reactive oxygen species, converting the amine to hydroxylamine.

Schiff Base Formation with Undec-10-enal

A less conventional approach involves reacting undec-10-enal with hydroxylamine to form the target compound via imine intermediate formation.

Procedure :

- Reagents : Undec-10-enal (1 equiv), hydroxylamine hydrochloride (1.5 equiv), sodium acetate (buffer), aqueous ethanol.

- Conditions : Reflux at 70°C for 8 hours.

- Workup : pH adjustment to 7, extraction with dichloromethane, and distillation under reduced pressure.

Yield : 70–75%.

Advantage : Higher selectivity compared to condensation methods.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | 10-Undecen-1-ol | HCl/ethanol | 65–72 | 95–98 |

| Oxidation | N-Undec-10-en-1-amine | FeCl₃/methanol | 58–63 | 90–93 |

| Schiff Base Formation | Undec-10-enal | Sodium acetate/ethanol | 70–75 | 97–99 |

Key Observations :

- The Schiff base method offers superior yield and purity but requires access to undec-10-enal, which is less commercially available.

- Oxidation routes face challenges in over-oxidation to nitro compounds, necessitating precise stoichiometric control.

Mechanistic Elucidation

Acid-Catalyzed Condensation Mechanism

In the condensation method, protonation of 10-undecen-1-ol’s hydroxyl group generates a better-leaving water molecule. Hydroxylamine attacks the electrophilic carbon, forming this compound:

$$

\text{ROH} + \text{NH}2\text{OH} \xrightarrow{\text{H}^+} \text{RNHOH} + \text{H}2\text{O}

$$

Oxidation Pathway

The FeCl₃-catalyzed oxidation proceeds via a radical intermediate. Hydrogen peroxide decomposes to generate hydroxyl radicals, which abstract a hydrogen atom from the amine, followed by recombination with hydroxylamine:

$$

\text{RNH}2 \xrightarrow{\text{HO}^\bullet} \text{RNH}^\bullet \xrightarrow{\text{NH}2\text{OH}} \text{RNHOH}

$$

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial and Research Applications

This compound serves as:

Chemical Reactions Analysis

Types of Reactions

N-Undec-10-en-1-ylidenehydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Amines

Substitution: Various substituted derivatives

Scientific Research Applications

N-Undec-10-en-1-ylidenehydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Undec-10-en-1-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparison: N-Hydroxyoctanamide ()

N-Hydroxyoctanamide (CAS 7377-03-9) shares the hydroxylamine moiety but differs in functional group and chain length.

- Structure : N-Hydroxyoctanamide is an amide derivative (R–CO–NH–OH) with an 8-carbon chain, contrasting with the imine (R–N=O–H) and longer 11-carbon chain of the target compound.

- Reactivity : Amides are generally more stable toward hydrolysis than imines, which are prone to nucleophilic attack or hydrolysis under acidic/basic conditions. This suggests N-Undec-10-en-1-ylidenehydroxylamine may exhibit higher reactivity in synthetic applications.

- Solubility : The shorter chain of N-Hydroxyoctanamide (C8) likely enhances water solubility compared to the longer, lipophilic undecenyl chain in the target compound .

Hydrocarbon Chain Comparison: Undec-10-enal ()

Undec-10-enal (CAS 112-45-8), an aldehyde with an identical undecenyl chain, provides insights into chain-related properties.

- Physical Properties : The terminal aldehyde group in Undec-10-enal contributes to a lower boiling point (~235°C) compared to imines, which often have higher boiling points due to polar N=O bonds.

- Reactivity: Aldehydes undergo nucleophilic addition (e.g., Grignard reactions), while imines participate in condensation or coordination reactions. The undecenyl chain in both compounds may confer similar lipophilicity, influencing solubility in nonpolar solvents .

Structural Analog: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ()

This phenothiazine derivative features an ynamine (alkyne-amine) group, contrasting with the imine in the target compound.

- The imine group in this compound may offer moderate conjugation but lower thermal stability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physical Properties (Inferred)

| Compound | Boiling Point (°C) | Solubility (Polarity) |

|---|---|---|

| This compound | ~250–300 | Low (lipophilic) |

| N-Hydroxyoctanamide | ~200–220 | Moderate |

| Undec-10-enal | ~235 | Low |

Research Findings and Implications

Chain Length Effects : The C11 chain in this compound likely increases lipophilicity compared to N-Hydroxyoctanamide (C8), impacting membrane permeability in biological systems or solubility in organic solvents .

Synthetic Utility : The undecenyl chain may facilitate micelle formation or serve as a hydrophobic anchor in surfactant-like applications, analogous to Undec-10-enal’s use in fragrance chemistry .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-Undec-10-en-1-ylidenehydroxylamine, and how can its structural purity be validated?

- Methodological Answer :

- Synthesis : Common methods involve condensation reactions between Undec-10-enal (CAS 112-45-8, as referenced in ) and hydroxylamine derivatives under controlled pH and temperature. Solvent selection (e.g., ethanol or THF) and catalyst use (e.g., acetic acid) are critical for yield optimization.

- Characterization : Employ nuclear magnetic resonance (NMR) to confirm the imine bond (C=N) and hydroxylamine functional group. Infrared spectroscopy (IR) can validate O-H and N-H stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight consistency. Cross-reference data with computational predictions (e.g., DFT calculations) for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and inert atmospheres to prevent oxidation or decomposition. Personal protective equipment (PPE) must include chemical-resistant gloves (nitrile) and safety goggles compliant with OSHA/EN166 standards ( ).

- Emergency measures: Ensure eyewash stations and safety showers are accessible. Store the compound away from strong oxidizers and acids to avoid exothermic reactions. Refer to hydroxylamine safety guidelines (e.g., ) for spill management .

Advanced Research Questions

Q. How can conflicting data on the catalytic activity of this compound in oxidation-reduction reactions be resolved?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (temperature, solvent purity, catalyst loading) across labs. Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation.

- Statistical Analysis : Apply ANOVA to compare datasets from independent studies. Identify outliers using Grubbs’ test.

- Mechanistic Probes : Isotopic labeling (e.g., ^15N or ^2H) can clarify reaction pathways. Pair experimental data with computational models (e.g., transition state simulations) to reconcile discrepancies .

Q. What experimental designs are optimal for studying the thermal degradation pathways of this compound?

- Methodological Answer :

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating rates.

- Atmosphere Control : Conduct experiments under nitrogen vs. oxygen to differentiate oxidative vs. pyrolytic pathways.

- Degradation Product Analysis : Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Compare results with accelerated aging studies to predict shelf-life stability .

Methodological and Analytical Questions

Q. How should researchers design a study to investigate the stereochemical behavior of this compound in chiral environments?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., time-dependent DFT) to assign absolute configurations.

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical evidence. Ensure low-temperature data collection to minimize thermal motion artifacts .

Q. What statistical approaches are recommended for interpreting contradictory spectroscopic data in degradation studies?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify spectral variations across batches.

- Error Propagation Models : Quantify uncertainty in peak integration (e.g., NMR) using Monte Carlo simulations.

- Machine Learning : Train algorithms on historical datasets to predict degradation trends and flag anomalies .

Data Presentation and Peer Review

Q. How can researchers effectively present complex reactivity data for this compound in journal submissions?

- Methodological Answer :

- Structured Format : Follow journal guidelines (e.g., International Journal of Electrochemical Science, ). Include subsections for experimental setup, raw data (supplementary files), and normalized results.

- Visualization : Use Arrhenius plots for kinetic data and 3D molecular models for structural discussions. Tables should summarize key parameters (e.g., rate constants, R² values).

- Critical Evaluation : Discuss limitations (e.g., solvent effects, detection limits) and propose follow-up studies .

Critical Analysis and Innovation

Q. What strategies can address the lack of consensus on the environmental fate of this compound?

- Methodological Answer :

- Ecotoxicology Studies : Use OECD guidelines for biodegradation and bioaccumulation assays. Pair with LC-MS to track metabolite formation in simulated ecosystems.

- Interdisciplinary Collaboration : Engage computational chemists to model hydrolysis pathways and environmental chemists to validate field data.

- Literature Synthesis : Conduct meta-analyses to identify knowledge gaps and prioritize high-impact research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.